molecular formula C7H13NO2 B7848029 3-(Cyclopropylamino)-butanoic acid

3-(Cyclopropylamino)-butanoic acid

Cat. No. B7848029
M. Wt: 143.18 g/mol
InChI Key: VDVHLBXIYYYWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylamino)-butanoic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclopropylamino)-butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopropylamino)-butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifouling Biocide and Ecotoxicity Studies

3-(Cyclopropylamino)-butanoic acid and its derivatives are studied extensively in the context of marine ecosystems, particularly concerning their application as antifouling biocides in paints. For instance, Irgarol 1051, which contains a similar structure, is used in antifouling paints to prevent algal growth on submerged surfaces. Research has been conducted on its ecotoxicity, especially the toxicities of Irgarol and its major degraded product M1 to marine primary producers like cyanobacteria and diatoms. The effects of these substances on different marine species and their potential ecological impacts have been analyzed (Zhang et al., 2008).

Pharmacological Reviews and Applications

The compound's pharmacological significance has also been reviewed extensively. For instance, Chlorogenic Acid (CGA) is an abundant isomer among caffeoylquinic acid isomers and is known for its various therapeutic roles such as antioxidant, antibacterial, and anti-inflammatory activities. The potential of CGA in modulating lipid metabolism and glucose, and its relevance in treating disorders such as cardiovascular disease and diabetes, has been highlighted (Naveed et al., 2018).

Bioseparation Technology

3-(Cyclopropylamino)-butanoic acid is part of the broader category of compounds used in bioseparation processes. Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, has been gaining attention, and this compound might be involved in such processes directly or indirectly. The versatility of TPP in the separation and purification of bioactive molecules from natural sources, its applications in the food, cosmetics, and medical sectors, and the potential for future developments in this technology have been discussed in detail (Yan et al., 2018).

properties

IUPAC Name

3-(cyclopropylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(4-7(9)10)8-6-2-3-6/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVHLBXIYYYWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylamino)-butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.